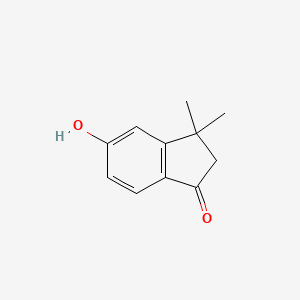

5-Hydroxy-3,3-dimethyl-1-indanone

Description

Significance of Indanone Derivatives in Contemporary Chemical and Biological Research

The indanone scaffold represents a privileged structure in the realm of medicinal chemistry, serving as the foundational framework for a multitude of biologically active compounds. ontosight.airesearchgate.net These bicyclic molecules, featuring a benzene (B151609) ring fused to a five-membered cyclopentanone (B42830) ring, offer a versatile platform for chemical modification, which has led to the discovery of a broad spectrum of pharmacological activities.

The significance of indanone derivatives is underscored by their diverse applications in therapeutic research. They have been identified as potent agents with a range of biological effects, including:

Antiviral and antibacterial properties nih.gov

Anticancer activity nih.gov

Anti-inflammatory effects nih.gov

Analgesic, antimalarial, and antimicrobial potential researchgate.net

Neuroprotective capabilities , most notably demonstrated by the acetylcholinesterase inhibitor Donepezil, which is used in the management of Alzheimer's disease. guidechem.comresearchgate.net

The wide-ranging biological activities of these compounds have cemented the indanone scaffold as a cornerstone in the ongoing quest for novel pharmaceutical agents. researchgate.netnih.gov

Overview of Hydroxyindanone and Dimethylindanone Substructures and Their Research Relevance

The functionalization of the basic indanone structure with hydroxyl and dimethyl groups introduces specific chemical properties that can significantly influence the molecule's biological profile.

Hydroxyindanone Substructures: The incorporation of a hydroxyl group onto the indanone framework, especially on the aromatic portion, is a key strategy in medicinal chemistry. The compound 5-hydroxy-1-indanone (B188539), for instance, is a known entity whose synthesis has been explored. nih.govsigmaaldrich.com The hydroxyl group can participate in hydrogen bonding, potentially increasing the molecule's affinity for its biological targets. Moreover, the presence of a phenolic hydroxyl group can bestow antioxidant properties upon the molecule.

Dimethylindanone Substructures: The addition of dimethyl groups also plays a crucial role in modulating a compound's characteristics. 3,3-Dimethyl-1-indanone (B145499) is a well-documented compound that highlights the impact of such substitutions. nih.govncats.io The gem-dimethyl group at the C3 position can enhance the molecule's lipophilicity, which may facilitate its passage across biological membranes. This structural feature can also create steric hindrance, potentially shielding the molecule from metabolic breakdown and thereby extending its biological half-life.

Rationale for Focused Academic Research on 5-Hydroxy-3,3-dimethyl-1-indanone

The specific academic interest in this compound arises from a rational design approach that seeks to combine the advantageous features of its constituent substructures. The investigation into this particular molecule is predicated on the hypothesis that the strategic placement of a 5-hydroxy group and a 3,3-dimethyl moiety on the indanone core could yield a compound with a unique and potentially superior pharmacological profile.

The primary motivations for focused research on this compound likely include the exploration of:

Enhanced or synergistic biological effects: Researchers may be investigating whether the antioxidant and target-binding capabilities of the 5-hydroxy group can be augmented by the pharmacokinetic benefits provided by the 3,3-dimethyl substitution.

Improved "drug-like" characteristics: The gem-dimethyl functionality could contribute to greater metabolic stability, while the hydroxyl group offers a potential site for further synthetic manipulation or can enhance interactions with biological targets.

Novel therapeutic applications: The distinct substitution pattern of this compound may unlock new pharmacological activities not observed in simpler indanone derivatives.

Although direct and extensive research on this compound is not widely available in the public domain, the study of structurally similar compounds, such as 5-Hydroxy-3-methyl-1-indanone—noted for its potential antioxidant and anti-inflammatory properties—provides a compelling basis for the scientific inquiry into its 3,3-dimethyl counterpart. ontosight.ai

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|

| This compound | C11H12O2 | 176.21 | Data Not Available |

| 5-Hydroxy-1-indanone | C9H8O2 | 148.16 | 175 (decomposed) sigmaaldrich.com |

| 3,3-Dimethyl-1-indanone | C11H12O | 160.21 | 189.5 chemsrc.com |

| 5-Hydroxy-3-methyl-1-indanone | C10H10O2 | 162.18 | Data Not Available |

Table 2: Spectroscopic Data of this compound and Related Compounds

| Compound Name | Key Spectroscopic Data |

|---|---|

| This compound | Data Not Available |

Structure

3D Structure

Properties

Molecular Formula |

C11H12O2 |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

5-hydroxy-3,3-dimethyl-2H-inden-1-one |

InChI |

InChI=1S/C11H12O2/c1-11(2)6-10(13)8-4-3-7(12)5-9(8)11/h3-5,12H,6H2,1-2H3 |

InChI Key |

VORPLLDOOQOZNR-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=O)C2=C1C=C(C=C2)O)C |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Transformations of 5 Hydroxy 3,3 Dimethyl 1 Indanone

Electrophilic Aromatic Substitution Reactions on the Hydroxyl-Bearing Aromatic Ring

The hydroxyl group at the C-5 position is a potent activating group and an ortho-, para-director for electrophilic aromatic substitution reactions. The bulky 3,3-dimethyl substitution on the five-membered ring does not significantly hinder the electronic effects of the hydroxyl group on the aromatic ring. The primary sites for electrophilic attack are the C-4, C-6, and C-7 positions. However, the C-6 position is para to the hydroxyl group and ortho to the deactivating acyl group, making it a likely site for substitution. The C-4 position is ortho to the hydroxyl group and meta to the acyl group, also rendering it susceptible to electrophilic attack.

Common electrophilic aromatic substitution reactions that 5-Hydroxy-3,3-dimethyl-1-indanone can undergo include:

Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Incorporation of a halogen (e.g., Br, Cl) onto the aromatic ring, often using a Lewis acid catalyst. For instance, 5,6-dihydroxyindan-1-one has been shown to undergo dibromination on the aromatic ring to yield 4,7-dibromo-5,6-dihydroxyindan-1-one. researchgate.net

Friedel-Crafts Acylation and Alkylation: The introduction of acyl or alkyl groups, respectively, using an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst. The intramolecular Friedel-Crafts acylation is a key step in the synthesis of many indanone derivatives. nih.govorgsyn.orggoogle.com

The regioselectivity of these reactions is primarily governed by the strong directing effect of the hydroxyl group.

Reactions Involving the Ketone Carbonyl Functionality (e.g., nucleophilic additions, reductions)

The ketone carbonyl group at the C-1 position is susceptible to nucleophilic attack. This allows for a variety of transformations to modify the five-membered ring.

Nucleophilic Additions:

Grignard Reactions: Reaction with organomagnesium halides (Grignard reagents) results in the formation of tertiary alcohols. Subsequent dehydration of these alcohols can lead to the formation of substituted indenes.

Wittig Reaction: The reaction with phosphorus ylides (Wittig reagents) can convert the carbonyl group into a carbon-carbon double bond, yielding an exocyclic alkene.

Reductions:

The carbonyl group can be reduced to a secondary alcohol using various reducing agents. The choice of reagent can influence the stereoselectivity of the reaction.

| Reducing Agent | Product |

| Sodium borohydride (NaBH4) | 5-Hydroxy-3,3-dimethyl-1-indanol |

| Lithium aluminum hydride (LiAlH4) | 5-Hydroxy-3,3-dimethyl-1-indanol |

Reactivity at the Alpha-Carbon (C-2) Position

The methylene group at the C-2 position is flanked by the carbonyl group and the aromatic ring, making the protons at this position acidic and amenable to removal by a base. This allows for the formation of an enolate, which can then participate in various carbon-carbon bond-forming reactions.

The enolate of this compound can react with aldehydes and ketones in aldol (B89426) condensation reactions. A particularly important transformation is the Claisen-Schmidt condensation with aromatic aldehydes to form 2-arylidene-1-indanones. These compounds are of significant interest due to their biological activities. nih.govrsc.org The reaction is typically catalyzed by an acid or a base. rsc.org

The general mechanism involves the formation of the indanone enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol adduct readily dehydrates to form the conjugated arylidene indanone. A superacid-promoted one-pot process for the synthesis of indanones has been developed, which proceeds through an aldol condensation followed by intramolecular Friedel-Crafts alkylation. rsc.org

The Mannich reaction provides a method for the aminoalkylation of the alpha-carbon. wikipedia.org This three-component reaction involves the ketone (this compound), an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.orgwikipedia.org The reaction proceeds via the formation of an iminium ion from the aldehyde and amine, which then electrophilically attacks the enol form of the indanone. wikipedia.org This results in the formation of a β-amino-carbonyl compound, known as a Mannich base. The Mannich reaction of cyclic ketones with aromatic aldehydes and aromatic amines has been shown to proceed smoothly in the presence of a small amount of hydrochloric acid. tandfonline.comtandfonline.com

Annulations and Cyclization Reactions for Constructing Fused- and Spirocyclic Frameworks

The 1-indanone (B140024) scaffold is a valuable precursor for the synthesis of more complex polycyclic systems, including fused and spirocyclic frameworks. rsc.orgscispace.comnih.gov

Fused Heterocycles: Annulation reactions involving the 1-indanone core can be used to construct a variety of fused heterocyclic systems. For example, 2-arylidene-1-indanones can react with 6-amino-1,3-dimethylpyrimidine to form indeno-fused pyridopyrimidine scaffolds. rsc.orgnih.gov Furthermore, reactions of α-bromo indanones with various nucleophiles can lead to the formation of fused thiazole, imidazole, and other heterocyclic rings. uomosul.edu.iq

Spirocyclic Frameworks: Spiro compounds containing an indanone moiety can be synthesized through various strategies. One approach involves the dimerization of phthalaldehydes catalyzed by N-heterocyclic carbenes to produce dihydroxyspiro[indane-2,1′-isobenzofuran]-3-ones. beilstein-journals.org Another method involves the rhodium(II) acetate-catalyzed intramolecular carbon-hydrogen insertion reaction of α-diazo-β-keto esters derived from 1-indanones to generate spiroindanes. researchgate.net The synthesis of spiro-imidazo pyridine-indene derivatives has also been reported via the acid-promoted annulation reaction of bindone and heterocyclic ketene aminals. nih.gov

| Reaction Type | Reactants | Product Type |

| Annulation | 2-Arylidene-1-indanone, 6-amino-1,3-dimethylpyrimidine | Fused Pyrimidine |

| Annulation | α-Bromo-1-indanone, Thiourea | Fused Thiazole |

| Dimerization/Spirocyclization | Phthalaldehyde | Spiroisobenzofuran |

| C-H Insertion | α-Diazo-β-keto ester of 1-indanone | Spiroindane |

Derivatization and Protection/Deprotection Strategies for the Hydroxyl Group

The phenolic hydroxyl group at the C-5 position can be readily derivatized or protected to facilitate reactions at other parts of the molecule or to modify its biological properties.

Protection: A common strategy for protecting the phenolic hydroxyl group is to convert it into an ether, such as a methyl ether. stackexchange.comhighfine.comuwindsor.ca This can be achieved using reagents like dimethyl sulfate or methyl iodide in the presence of a base. highfine.comuwindsor.ca The methoxymethyl (MOM) ether is another widely used protecting group for phenols. google.comacs.org

Deprotection: The removal of the protecting group is crucial in multi-step syntheses. Methyl ethers of phenols can be cleaved using strong reagents like boron tribromide (BBr3). stackexchange.com Milder methods for the deprotection of phenolic methyl ethers have also been developed. organic-chemistry.org The MOM group can be removed under acidic conditions. acs.org For instance, the synthesis of 5-hydroxy-1-indanone (B188539) often involves the demethylation of 5-methoxy-1-indanone (B147253). guidechem.comgoogle.comgoogle.com One synthetic route to 5-hydroxy-1-indanone involves the reaction of 3-chloropropionyl chloride with 2,6-dibromophenol (B46663), followed by a Lewis acid-mediated cyclization and subsequent debromination, a process that inherently protects and then deprotects the phenolic hydroxyl. nih.govbeilstein-journals.org

| Protection Reagent | Protecting Group | Deprotection Reagent(s) |

| Dimethyl sulfate / Methyl iodide | Methyl ether | Boron tribromide (BBr3) |

| Chloromethyl methyl ether | Methoxymethyl (MOM) ether | Acid (e.g., HCl) |

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Hydroxy 3,3 Dimethyl 1 Indanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. For 5-Hydroxy-3,3-dimethyl-1-indanone, the spectrum would display distinct signals for the aromatic protons, the aliphatic methylene protons, and the geminal methyl protons.

The aromatic region is expected to show signals for three protons on the benzene (B151609) ring. The hydroxyl group at position 5 would influence the chemical shifts of these protons. Proton H-4, being ortho to the electron-donating hydroxyl group, would appear at a relatively upfield position. Proton H-6, also ortho to the hydroxyl group, would show a similar shift. Proton H-7, being ortho to the carbonyl group, would be deshielded and appear further downfield.

The aliphatic region would contain a singlet for the two protons of the methylene group at C-2 and a prominent singlet for the six equivalent protons of the two methyl groups at C-3.

Illustrative ¹H NMR Data

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-7 | ~7.6 | d | J ≈ 8.0 |

| H-6 | ~6.9 | dd | J ≈ 8.0, 2.0 |

| H-4 | ~6.8 | d | J ≈ 2.0 |

| -OH | ~5.0 - 6.0 | br s | - |

| H-2 | ~2.6 | s | - |

| 2 x CH₃ | ~1.3 | s | - |

Note: This data is hypothetical and based on the analysis of similar structures.

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. The spectrum for this compound is expected to show 11 distinct signals, corresponding to each carbon atom in its unique chemical environment.

The most downfield signal would correspond to the carbonyl carbon (C-1) due to the strong deshielding effect of the oxygen atom. The aromatic carbons would appear in the typical range of 110-160 ppm, with the carbon attached to the hydroxyl group (C-5) being significantly downfield. The aliphatic carbons, including the quaternary C-3, the methylene C-2, and the methyl carbons, would appear at upfield chemical shifts.

Illustrative ¹³C NMR Data

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C=O) | ~205.0 |

| C-5 (C-OH) | ~158.0 |

| C-7a | ~155.0 |

| C-3a | ~135.0 |

| C-7 | ~125.0 |

| C-4 | ~115.0 |

| C-6 | ~112.0 |

| C-2 (-CH₂-) | ~52.0 |

| C-3 (Quaternary) | ~40.0 |

| 2 x CH₃ | ~25.0 |

Note: This data is hypothetical and based on the analysis of similar structures.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. In this compound, a COSY spectrum would show a cross-peak between the aromatic protons H-6 and H-7, confirming their adjacent positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). columbia.edu This technique would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum. For example, it would show correlations between the proton signal at ~2.6 ppm and the carbon signal at ~52.0 ppm (C-2), and between the aromatic proton signals and their respective aromatic carbon signals. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons over two to three bonds (²JCH and ³JCH). columbia.edu This is invaluable for connecting different parts of the molecule. Key expected correlations would include:

The methyl protons (~1.3 ppm) showing correlations to the quaternary C-3 (~40.0 ppm) and the methylene C-2 (~52.0 ppm).

The methylene protons H-2 (~2.6 ppm) showing correlations to the carbonyl C-1 (~205.0 ppm) and the quaternary C-3.

The aromatic proton H-7 showing a correlation to the carbonyl C-1.

Mass Spectrometry (MS) Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce structural information from its fragmentation patterns. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, allowing for the determination of its elemental composition. The chemical formula for this compound is C₁₁H₁₂O₂. HRMS would be used to confirm this composition by comparing the experimentally measured exact mass with the theoretically calculated mass.

Expected HRMS Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂O₂ |

| Calculated Exact Mass | 176.08373 u |

| Expected [M+H]⁺ Ion | 177.09101 u |

| Expected [M+Na]⁺ Ion | 199.07297 u |

Note: Calculated values are based on the most abundant isotopes.

In mass spectrometry, the molecular ion can break apart into smaller, characteristic fragment ions. Analyzing this fragmentation pattern provides valuable clues about the molecule's structure. chemguide.co.uk For indanone derivatives, fragmentation is often initiated by cleavage of the bonds adjacent to the carbonyl group. libretexts.org

For this compound, a primary fragmentation pathway would likely involve the loss of a methyl group (•CH₃, 15 Da) from the gem-dimethyl group at C-3, which would result in a stable tertiary carbocation. This would produce a prominent fragment ion at an m/z of 161. Further fragmentation could involve the loss of carbon monoxide (CO, 28 Da) from the indanone ring structure. The analysis of fragmentation patterns of related indanone compounds supports these predicted pathways. nih.gov

Table of Compounds

| Compound Name |

|---|

| This compound |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to be dominated by signals corresponding to its key functional groups: the hydroxyl (-OH) group, the carbonyl (C=O) group of the ketone, and the aromatic ring.

The presence of the hydroxyl group on the aromatic ring would give rise to a characteristic broad absorption band in the region of 3500-3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. The carbonyl group, being part of a conjugated five-membered ring system, is anticipated to show a strong, sharp absorption band. For comparison, indanone-based chalcones exhibit C=O stretching bands between 1700-1680 cm⁻¹ usm.my. The conjugation with the aromatic ring typically lowers the frequency from that of a simple aliphatic ketone. Therefore, the C=O stretch for this compound is expected around 1680-1700 cm⁻¹.

Additional significant peaks would include C-H stretching vibrations from the aromatic ring (typically above 3000 cm⁻¹) and the aliphatic portions, including the gem-dimethyl groups (typically below 3000 cm⁻¹). Vibrations corresponding to the C=C bonds of the aromatic ring would appear in the 1600-1450 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | ~3500 - 3200 | Strong, Broad |

| Aromatic C-H | C-H Stretch | ~3100 - 3000 | Medium |

| Aliphatic C-H | C-H Stretch | ~2970 - 2870 | Medium to Strong |

| Carbonyl (C=O) | C=O Stretch | ~1700 - 1680 | Strong, Sharp |

| Aromatic C=C | C=C Stretch | ~1600 - 1450 | Medium to Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the hydroxyl-substituted benzoyl system. This conjugated system is expected to give rise to distinct absorption bands in the UV-Vis spectrum.

Two primary types of electronic transitions are anticipated for this molecule:

π → π* transitions : These are typically high-energy transitions associated with the aromatic ring and the carbonyl group's π-system. They result in strong absorption bands, usually appearing at shorter wavelengths (e.g., ~200-280 nm). The substitution on the benzene ring, particularly the electron-donating hydroxyl group, is expected to cause a bathochromic (red) shift, moving these absorptions to longer wavelengths compared to the unsubstituted 1-indanone (B140024).

n → π* transitions : This is a lower-energy transition involving the promotion of a non-bonding electron from the oxygen of the carbonyl group to an anti-bonding π* orbital. These transitions are characteristically weak in intensity and appear at longer wavelengths, often above 300 nm.

The solvent used for analysis can influence the position of these absorption maxima (λmax). For instance, polar solvents can stabilize the ground state of the n → π* transition, leading to a hypsochromic (blue) shift.

| Electronic Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε) | Associated Chromophore |

|---|---|---|---|

| π → π | ~250 - 290 | High | Aromatic Ring and Carbonyl |

| n → π | ~300 - 340 | Low | Carbonyl Group |

X-ray Crystallography for Definitive Solid-State Structural Determination

Should suitable single crystals of this compound be obtained, X-ray crystallography would provide the most definitive structural elucidation in the solid state. This technique would yield a three-dimensional model of the molecule, offering precise measurements of bond lengths, bond angles, and torsion angles.

The crystal structure would confirm the planarity of the indanone ring system fused to the benzene ring. It would also reveal the precise geometry of the gem-dimethyl groups at the C3 position. Of significant interest would be the analysis of intermolecular interactions within the crystal lattice. The presence of the hydroxyl group and the carbonyl oxygen makes the molecule a prime candidate for forming strong intermolecular hydrogen bonds. These interactions would likely play a crucial role in the packing of the molecules in the crystal, influencing physical properties such as melting point and solubility. While no specific crystal structure data for this compound is publicly available, data for related indanone derivatives confirms the utility of this technique for understanding molecular conformation and packing. iucr.org

| Structural Parameter | Description of Information Provided |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal lattice. |

| Bond Lengths & Angles | Precise measurement of distances between bonded atoms and angles between adjacent bonds. |

| Molecular Conformation | The three-dimensional arrangement of atoms in the molecule, including ring puckering. |

| Intermolecular Interactions | Identification and characterization of hydrogen bonding, π-stacking, and other non-covalent forces governing crystal packing. |

Computational Chemistry Investigations of 5 Hydroxy 3,3 Dimethyl 1 Indanone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods, based on the principles of quantum mechanics, can elucidate aspects of molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations can determine the optimized molecular geometry of 5-Hydroxy-3,3-dimethyl-1-indanone, representing its most stable three-dimensional arrangement of atoms.

From these calculations, several key electronic properties and reactivity descriptors can be derived:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. For instance, in studies of other indanone derivatives, DFT has been used to calculate these frontier molecular orbitals to understand their chemical reactivity.

Molecular Electrostatic Potential (MEP) Surfaces: The MEP surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other chemical species. For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the hydroxyl and carbonyl groups, indicating these as sites for electrophilic attack.

A hypothetical data table for the kind of results a DFT study on this compound would yield is presented below. Note: These are example values and not based on actual calculations for this specific molecule.

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule |

Molecules with rotatable bonds can exist in multiple spatial arrangements known as conformers. A conformer analysis for this compound would involve systematically exploring the different possible orientations of the hydroxyl group and any other flexible parts of the molecule.

By calculating the energy of each conformation, a potential energy surface (PES) can be mapped. The PES illustrates the energy landscape of the molecule, identifying the lowest-energy (most stable) conformers and the energy barriers between them. This analysis is crucial for understanding the molecule's flexibility and the relative populations of different conformers at a given temperature.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. In an MD simulation, the movements of atoms are calculated based on a force field, which approximates the potential energy of the system.

For this compound, an MD simulation could be used to:

Explore Conformational Flexibility: By simulating the molecule's motion over nanoseconds or longer, MD can reveal the full range of its conformational flexibility in a more comprehensive way than static conformer analysis.

Investigate Solvation Effects: MD simulations are particularly powerful for studying how a solvent affects a molecule's structure and dynamics. By placing the indanone derivative in a simulated box of water or another solvent, one can observe how the solvent molecules arrange themselves around the solute and how this influences its conformation and properties. This is critical for understanding the molecule's behavior in a realistic chemical environment.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Quantum chemical calculations can predict various spectroscopic properties of a molecule. These theoretical predictions can be compared with experimental spectra to confirm the molecule's structure and to aid in the interpretation of experimental data.

For this compound, the following spectroscopic parameters could be calculated:

Infrared (IR) and Raman Spectra: Calculations can predict the vibrational frequencies and intensities, which correspond to the peaks in an IR or Raman spectrum. These are often used to identify the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms, which can be compared with experimental NMR data to help assign the signals to specific atoms in the molecule.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum.

A hypothetical comparison of calculated and experimental spectroscopic data is shown below. Note: The experimental values are placeholders.

| Spectroscopic Data | Calculated Value | Hypothetical Experimental Value |

| C=O Stretch (IR) | 1705 cm⁻¹ | 1710 cm⁻¹ |

| O-H Stretch (IR) | 3400 cm⁻¹ | 3450 cm⁻¹ |

| ¹³C Chemical Shift (C=O) | 205 ppm | 208 ppm |

| ¹H Chemical Shift (OH) | 5.8 ppm | 6.0 ppm |

In Silico Modeling of Chemical Reactions and Reaction Pathways

Computational methods can be used to model chemical reactions involving this compound. This can provide insights into reaction mechanisms, transition states, and the feasibility of different reaction pathways.

For example, DFT calculations could be used to:

Model Reaction Mechanisms: By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. This helps to elucidate the step-by-step mechanism of a reaction.

Predict Reaction Outcomes: By comparing the activation energies of different possible reaction pathways, it is possible to predict which products are most likely to form under specific conditions. This can be a valuable tool for designing new synthetic routes or for understanding the molecule's degradation pathways.

Structure Activity Relationship Sar Studies of 5 Hydroxy 3,3 Dimethyl 1 Indanone Derivatives

Impact of Hydroxyl Group Position and Substitution on Biological Activity

The position and substitution of the hydroxyl group on the indanone core are critical determinants of biological activity. While direct comparative studies on 5-Hydroxy-3,3-dimethyl-1-indanone are limited, research on related indanone derivatives provides valuable insights. For instance, studies on monoamine oxidase (MAO) inhibitors have shown that C5- and C6-alkoxy and benzyloxy-substituted 1-indanones are promising candidates, indicating the importance of substitution at these positions. beilstein-journals.org

In a study on indanone-based chalcones, the presence of a hydroxyl group was found to enhance vasodilation properties, suggesting its role in interacting with biological targets. nih.gov The hydroxyl group, being a hydrogen bond donor and acceptor, can significantly influence the binding affinity of the molecule to its target protein. The acidity of the phenolic hydroxyl group can also play a role in the compound's pharmacokinetic and pharmacodynamic profiles.

The specific placement of the hydroxyl group at the C-5 position in the target compound is expected to influence its electronic properties and potential for intermolecular interactions, distinguishing it from isomers where the hydroxyl group is located at other positions, such as C-6. However, a detailed understanding of the precise impact of the C-5 hydroxyl group in 3,3-dimethyl-1-indanone (B145499) derivatives requires further dedicated comparative studies.

Influence of Geminal Dimethyl Groups on Molecular Conformation, Lipophilicity, and Target Interaction

The geminal dimethyl groups at the C-3 position of the indanone ring, a feature sometimes referred to as the Thorpe-Ingold effect, can profoundly influence the molecule's properties. This structural motif is known to favor ring closure during synthesis and can restrict the conformational flexibility of the cyclopentanone (B42830) ring. researchgate.net This restricted conformation can pre-organize the molecule into a bioactive conformation, potentially leading to higher binding affinity for its target.

From a physicochemical perspective, the introduction of two methyl groups increases the lipophilicity of the molecule. researchgate.net This enhanced lipophilicity can affect the compound's ability to cross cell membranes and its distribution within biological systems. However, the relationship between lipophilicity and biological activity is often complex and target-dependent.

The steric bulk of the gem-dimethyl groups can also play a crucial role in target interaction. Depending on the topology of the binding site, these groups could either lead to favorable van der Waals interactions, enhancing binding, or cause steric hindrance, which would be detrimental to activity. The precise impact of the gem-dimethyl substitution in 5-hydroxy-1-indanone (B188539) derivatives on target interaction remains an area for further investigation, ideally through co-crystallization studies with target proteins. nih.gov

Effects of Substituents on the Aromatic Ring System on Compound Activity

The aromatic ring of the indanone scaffold provides a key site for modification to modulate biological activity. The nature and position of substituents on this ring can significantly alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

In the context of 2-benzylidene-1-indanone (B110557) derivatives, a class of compounds structurally related to the core of interest, extensive SAR studies have been conducted. For instance, in the development of anti-inflammatory agents, it was observed that a 4'-methoxy group on the benzylidene ring resulted in potent inhibition of IL-6 and TNF-α. nih.gov Conversely, increasing the size of the substituent at this position, for example to an ethyl group, led to a significant decrease in activity. This suggests that for this particular biological target, there are specific steric constraints at the binding site.

Furthermore, the electronic nature of the substituents plays a critical role. In some series of indanone derivatives, electron-donating groups have been found to enhance activity, while electron-withdrawing groups can diminish it. scienceopen.com The following table summarizes the effects of various substituents on the aromatic ring of indanone derivatives based on findings from different studies.

| Substituent Position | Substituent Type | Effect on Biological Activity | Reference |

| C-5, C-6 | Methoxy (B1213986), Hydroxy | Important for activity in some series | rsc.org |

| Benzylidene Ring (C-2 substitution) | 4'-Methoxy | Potent anti-inflammatory activity | nih.gov |

| Benzylidene Ring (C-2 substitution) | 4'-Ethyl | Decreased anti-inflammatory activity | nih.gov |

| Benzylidene Ring (C-2 substitution) | Electron-donating groups | Generally favorable for some activities | scienceopen.com |

| Benzylidene Ring (C-2 substitution) | Electron-withdrawing groups | Generally unfavorable for some activities | scienceopen.com |

Modifications at the Cyclopentanone Ring (e.g., C-2 position functionalization, arylidene derivatives)

The cyclopentanone ring of the 1-indanone (B140024) scaffold is another key area for structural modifications to explore SAR. Functionalization at the C-2 position, in particular, has been a major focus of research, leading to the development of numerous biologically active derivatives, most notably the arylidene indanones. rsc.org

Arylidene indanones, formed by the condensation of 1-indanone with various benzaldehydes, have a planar structure that allows for extended conjugation, influencing their electronic properties and potential for pi-pi stacking interactions with biological targets. rsc.org The substituent on the arylidene moiety, as discussed in the previous section, is a critical determinant of activity.

Beyond arylidene derivatives, other modifications at the C-2 position have also been explored. The introduction of different functional groups can alter the molecule's polarity, hydrogen bonding capacity, and steric profile, all of which can impact biological activity. For example, the synthesis of 2-substituted 1-indanones has been a strategy in the development of acetylcholinesterase inhibitors. nih.gov

The following table provides examples of modifications at the cyclopentanone ring and their general impact on the biological activity of indanone derivatives.

| Modification | Description | Impact on Biological Activity | Reference |

| C-2 Arylidene | Condensation with benzaldehydes | Leads to a wide range of activities including anticancer and anti-inflammatory | nih.govrsc.org |

| C-2 Functionalization | Introduction of various substituents | Modulates activity, for example, in acetylcholinesterase inhibition | nih.gov |

Development of Quantitative Structure-Activity Relationships (QSAR) Models for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be invaluable tools for the predictive design of new, more potent analogs.

Several QSAR studies have been performed on indanone derivatives, particularly in the context of acetylcholinesterase (AChE) inhibition. nih.govnih.gov These studies typically involve the calculation of various molecular descriptors, such as electronic, steric, and hydrophobic parameters, and correlating them with the observed biological activity using statistical methods like multiple linear regression.

For a series of 2-substituted 1-indanone derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Analysis (CoMSIA) have been successfully developed. nih.gov These models provide contour maps that visualize the regions around the molecule where modifications are likely to enhance or diminish activity. For instance, a CoMFA model might indicate that bulky, hydrophobic groups are favored in a particular region, while electron-withdrawing groups are detrimental in another.

A QSAR study on a series of indanone-benzylpiperidine inhibitors of AChE highlighted the importance of descriptors such as the dipole moment and the energy of the highest occupied molecular orbital (HOMO) of the substituted indanone ring. nih.gov The absence of a shape or bulk term in the QSAR equation for the indanone ring suggested that there is considerable space available in the binding pocket around this part of the molecule.

While no specific QSAR models for this compound derivatives have been reported, the methodologies and findings from studies on other indanone series provide a solid foundation for the future development of such models. A well-validated QSAR model for this class of compounds would be a powerful tool to guide the synthesis of new derivatives with improved biological profiles.

Mechanistic Biological Studies of 5 Hydroxy 3,3 Dimethyl 1 Indanone and Its Analogues in Vitro

Investigation of Molecular Targets and Ligand-Target Interactions

The exploration of how 5-Hydroxy-3,3-dimethyl-1-indanone and related compounds interact with specific biological molecules is crucial to understanding their mechanism of action. This subsection details findings from enzyme inhibition assays, protein-ligand binding studies, and cellular pathway modulation analyses.

Enzyme Inhibition Studies (e.g., Acetylcholinesterase (AChE), Monoamine Oxidases (MAO-A/-B), Dual Specificity Phosphatases (DUSP))

The indanone scaffold is a recognized pharmacophore that has been investigated for its inhibitory effects on various enzymes.

Acetylcholinesterase (AChE): While direct studies on the AChE inhibitory activity of this compound are not extensively documented, the indanone and indene (B144670) moieties are key components of known AChE inhibitors. For instance, Donepezil (E2020), a potent AChE inhibitor used in the management of Alzheimer's disease, features a 5,6-dimethoxy-1-indanone (B192829) core. nih.gov Kinetic studies have shown that such compounds typically exhibit a mixed-type inhibition of AChE. nih.gov Furthermore, a series of indene-hydrazide conjugates have been synthesized and evaluated for their AChE inhibitory potential, with some analogues showing significant activity. nih.gov These findings suggest that the indanone ring system is a promising scaffold for the design of AChE inhibitors.

Monoamine Oxidases (MAO-A/-B): Research has demonstrated that 1-indanone (B140024) derivatives are potent, reversible, and competitive inhibitors of monoamine oxidase (MAO), particularly the MAO-B isoform. nih.gov A study involving a range of 1-indanone analogues revealed that C6-substituted indanones were highly potent and selective for MAO-B, with IC50 values in the nanomolar range. While C5-substituted indanones, such as this compound, were found to be comparatively weaker, they still exhibited inhibitory activity against MAO-B. nih.gov Some of these indanone derivatives also displayed potent inhibition of MAO-A. nih.gov The reversible and competitive nature of this inhibition suggests a direct interaction with the enzyme's active site. nih.gov

Dual Specificity Phosphatases (DUSP): Currently, there is a lack of specific research investigating the inhibitory effects of this compound or its close analogues on dual-specificity phosphatases (DUSPs). DUSPs are a class of protein tyrosine phosphatases that are known to dephosphorylate and inactivate mitogen-activated protein kinases (MAPKs). nih.gov While inhibitors of DUSPs have been identified from other chemical classes, the potential for indanone derivatives to target these enzymes remains an area for future investigation. nih.govresearchgate.net

Table 1: AChE and MAO-B Inhibitory Activities of Selected Indanone Analogues

| Compound/Analogue | Target Enzyme | IC50 Value | Notes |

|---|---|---|---|

| Donepezil (E2020) | AChE | - | Potent inhibitor with a 5,6-dimethoxy-1-indanone core. nih.gov |

| Indene-hydrazide conjugate (SD-30) | AChE | 13.86 ± 0.163 µM | Exhibited the most potent AChE inhibition in its series. nih.gov |

| C6-substituted indanones | MAO-B | 0.001 to 0.030 µM | Highly potent and selective inhibitors. nih.gov |

| C5-substituted indanones | MAO-B | Weaker than C6-substituted analogues | Still demonstrated inhibitory activity. nih.gov |

This table is for illustrative purposes and includes data for analogues of this compound.

Protein-Ligand Binding Assays

Direct experimental protein-ligand binding assays for this compound are not widely reported. However, molecular modeling and docking studies have been employed to predict the binding interactions of indanone analogues with their enzymatic targets. For instance, in the case of MAO-B inhibition by 1-indanone derivatives, computational docking was used to visualize how these molecules fit into the active site of the enzyme, supporting the experimental findings of competitive inhibition. nih.gov Similarly, for other indanone-related structures, molecular docking has been utilized to understand their binding to targets like matrix metalloproteinases (MMPs), highlighting key interactions such as hydrogen bonds and pi-pi stacking. nih.gov These in silico approaches provide valuable hypotheses about the specific amino acid residues involved in the ligand-target interaction, which can guide further experimental validation.

Cellular Pathway Modulation Studies (e.g., NF-κB/MAPK signaling)

While direct studies on this compound are limited, research on structurally related compounds indicates that the indanone scaffold can modulate key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. For example, a study on 2-(4-Methyl)benzylidene-4,7-dimethyl indan-1-one (IPX-18) demonstrated its anti-inflammatory activity is mediated through the NF-κB and Nrf2 signaling pathways. researchgate.net Another study on 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone, which shares a hydroxylated phenyl ketone structure, showed that it could suppress the phosphorylation of p38 and JNK, which are key kinases in the MAPK pathway, as well as inhibit the activation of NF-κB. nih.gov The MAPK and NF-κB pathways are central regulators of the expression of pro-inflammatory genes, and their inhibition is a common mechanism for anti-inflammatory drugs. nih.gov

Cellular Responses and Phenotypic Effects

The interaction of this compound and its analogues with molecular targets translates into observable cellular responses and phenotypic effects, including anti-inflammatory and antimicrobial activities.

Anti-inflammatory Activity (e.g., inhibition of cytokine production like IL-6, TNF-α in stimulated macrophages)

The modulation of the NF-κB and MAPK signaling pathways by indanone analogues is expected to lead to a reduction in the production of pro-inflammatory cytokines. Indeed, studies on various indanone-related structures have confirmed their anti-inflammatory potential. For instance, the arylidene indanone derivative IPX-18 was shown to inhibit the release of tumor necrosis factor-alpha (TNF-α) with an IC50 value of 298.8 nM in human whole blood. researchgate.net The inhibition of these signaling pathways generally leads to the downregulation of cytokines such as interleukin-6 (IL-6) and TNF-α in stimulated immune cells like macrophages. nih.govnih.gov These cytokines are pivotal mediators of the inflammatory response, and their inhibition is a key indicator of anti-inflammatory activity. nih.gov

Table 2: Anti-inflammatory Activity of an Indanone Analogue

| Compound | Cellular System | Inhibitory Effect | IC50 Value |

|---|---|---|---|

| IPX-18 | Human Whole Blood | Inhibition of TNF-α release | 298.8 nM |

| IPX-18 | Human PBMCs | Inhibition of TNF-α release | 96.29 nM |

This table presents data for an analogue to illustrate the anti-inflammatory potential of the indanone scaffold. researchgate.net

Antimicrobial Activity and Proposed Mechanisms (e.g., disruption of cell membranes, inhibition of essential microbial enzymes)

The indanone scaffold has been identified as having potential antimicrobial properties. nih.govresearchgate.net Reviews on the biological activities of 1-indanones have noted their efficacy as antibacterial and antifungal agents. nih.gov However, specific studies detailing the antimicrobial spectrum of this compound and the precise mechanisms of its action are not extensively available.

Proposed mechanisms for the antimicrobial activity of phenolic compounds, which share a hydroxyl group on a benzene (B151609) ring with the target compound, often involve the disruption of microbial cell membranes, leading to leakage of intracellular contents. Another potential mechanism is the inhibition of essential microbial enzymes, which can interfere with critical metabolic pathways necessary for the survival of the microorganism. The lipophilic nature of the dimethyl-substituted indanone ring may facilitate its passage through the microbial cell wall and membrane. Further research is required to elucidate the specific antimicrobial mechanisms of this compound.

Investigation of Anticancer Properties and Cellular Cytotoxicity in Specific Cell Lines

The anticancer potential of indanone derivatives has been explored across various cancer cell lines, revealing a range of cytotoxic activities and mechanistic pathways. While direct studies on this compound are limited, research on its structural analogs provides significant insights into the potential efficacy of this compound class.

An indanone-based thiazolyl hydrazone derivative, N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6), has demonstrated notable cytotoxicity against p53 mutant colorectal cancer cell lines, including HT-29, COLO 205, and KM 12. frontiersin.org The cytotoxic effect of ITH-6 is attributed to the downregulation of nuclear NF-κB p65 protein expression, a key regulator of inflammatory and survival pathways in cancer. frontiersin.org Mechanistic studies have shown that ITH-6 induces cell cycle arrest at the G2/M phase and promotes apoptosis. frontiersin.orgnih.gov Furthermore, it elevates intracellular reactive oxygen species (ROS) levels while decreasing glutathione (B108866) (GSH), indicating the induction of oxidative stress. frontiersin.orgnih.gov

Another study focused on a gallic acid-based indanone derivative, which exhibited anti-proliferative effects in human breast cancer (MCF-7) and Ehrlich ascites carcinoma cells. nih.govresearchgate.net This compound was found to inhibit tubulin polymerization, a critical process for cell division, and suppress key regulators of angiogenesis, VEGF-R1, VEGF-R2, and HIF-α, in MCF-7 cells. nih.govresearchgate.net

A series of (Z)-2-(hydroxy(aryl)methylene)-2,3-dihydro-1H-indanone derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. rsc.org Notably, certain derivatives displayed significant activity and selectivity against the U-251 glioblastoma cell line. rsc.org The cytotoxic response was linked to the presence of an electron-donating methoxy (B1213986) moiety on the aryl group. rsc.org

Furthermore, 2-benzylidene-1-indanones have shown potent cytotoxicity against a panel of human cancer cell lines, including breast (MCF-7), colon (HCT), leukemia (THP-1), and lung (A549). nih.gov

The table below summarizes the cytotoxic activity of selected indanone analogs in various cancer cell lines.

| Compound/Analog | Cell Line(s) | Observed Effect | Reference(s) |

| Indanone-based thiazolyl hydrazone (ITH-6) | HT-29, COLO 205, KM 12 (colorectal) | Cytotoxicity, G2/M arrest, apoptosis, ROS induction, NF-κB p65 downregulation | frontiersin.orgnih.gov |

| Gallic acid based indanone derivative | MCF-7 (breast), Ehrlich ascites carcinoma | Inhibition of tubulin polymerization, suppression of VEGF-R1, VEGF-R2, HIF-α | nih.govresearchgate.net |

| (Z)-2-(hydroxy(aryl)methylene)-2,3-dihydro-1H-indanones | U-251 (glioblastoma) | Cytotoxicity, pro-apoptotic activity | rsc.org |

| 2-benzylidene-1-indanones | MCF-7 (breast), HCT (colon), THP-1 (leukemia), A549 (lung) | Cytotoxicity | nih.gov |

Molecular Docking and Binding Affinity Predictions with Macromolecular Targets (e.g., MetRS, PBP, Bcl-2 protein, cholinesterases, tubulin)

Molecular docking studies have been employed to predict and rationalize the binding of indanone derivatives to various macromolecular targets, providing a molecular basis for their observed biological activities.

Cholinesterases: In the context of Alzheimer's disease research, a series of indanone derivatives were designed as cholinesterase inhibitors. nih.gov Molecular docking studies of the most potent acetylcholinesterase (AChE) inhibitor from this series, compound 5c, revealed interactions with the active site of AChE that were analogous to the binding of the known drug donepezil. nih.gov This suggests that the indanone scaffold can be effectively targeted to the active site of cholinesterases.

Tubulin: The anticancer activity of some indanone derivatives has been linked to the inhibition of tubulin polymerization. nih.govnih.govresearchgate.net The mechanism of action for the indanone-based thiazolyl hydrazone, ITH-6, is believed to involve the disruption of microtubule dynamics. nih.gov While specific docking studies for ITH-6 with tubulin were not detailed in the provided sources, general molecular docking studies have been used to identify potential tubulin inhibitors by targeting the colchicine (B1669291) binding site. nih.gov This suggests a plausible binding site for indanone derivatives that exhibit antitubulin activity.

Bcl-2 Protein: The Bcl-2 family of proteins are crucial regulators of apoptosis, and their inhibition is a key strategy in cancer therapy. nih.gov While direct molecular docking studies of this compound with Bcl-2 were not found, in silico studies of other natural product inhibitors have demonstrated the feasibility of targeting the BH3 binding groove of Bcl-2. nih.govnih.gov The planar structure of the indanone core could potentially interact with this pocket.

Information regarding the molecular docking of this compound or its direct analogs with Methionyl-tRNA synthetase (MetRS) or Penicillin-Binding Proteins (PBPs) was not available in the searched literature.

The table below summarizes the findings from molecular docking studies of indanone analogs with relevant macromolecular targets.

| Compound/Analog | Macromolecular Target | Key Findings | Reference(s) |

| Indanone derivative (compound 5c) | Acetylcholinesterase (AChE) | Binding interactions similar to donepezil. | nih.gov |

| Indanone-based thiazolyl hydrazone (ITH-6) | Tubulin | Implicated in the inhibition of tubulin polymerization. | nih.gov |

Omics-based Approaches (e.g., transcriptomics, proteomics) for Elucidating Broader Biological Impact

Omics-based methodologies offer a comprehensive view of the cellular responses to chemical compounds. For indanone derivatives, transcriptomics has provided initial insights into their broader biological impact.

No proteomics-based studies for this compound or its close analogs were identified in the reviewed literature. Such studies would be valuable for obtaining a more global understanding of the protein expression changes induced by these compounds and for identifying additional molecular targets and pathways.

Research on Derivatives and Analogues of 5 Hydroxy 3,3 Dimethyl 1 Indanone

Synthesis and Biological Evaluation of C-2 Substituted Derivatives (e.g., 2-benzylidene-1-indanone (B110557) derivatives)

A significant area of research involves the synthesis of derivatives substituted at the C-2 position of the indanone ring. The Claisen-Schmidt condensation (an Aldol (B89426) condensation) is a commonly employed method to introduce substituents at this position. researchgate.net This reaction typically involves the base- or acid-catalyzed condensation of the 1-indanone (B140024) with an appropriate aldehyde to yield 2-benzylidene-1-indanone derivatives. nih.gov

A series of 2-benzylidene-1-indanone derivatives have been synthesized and evaluated for various biological activities. For instance, twenty-two such derivatives were synthesized and tested as inhibitors of monoamine oxidase (MAO) A and B. nih.gov The study found that these compounds are potent and specific inhibitors of MAO-B, with several compounds exhibiting IC50 values below 0.1 μM. nih.gov Structure-activity relationship (SAR) analysis revealed that a 5-hydroxy group on the indanone ring, combined with halogen or methyl group substitutions on the benzylidene portion, contributes to high-potency inhibition. nih.gov

In another study, thirty-nine novel 2-benzylidene-1-indanone derivatives were synthesized and evaluated for their anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated murine primary macrophages. nih.gov These compounds were assessed based on their ability to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). nih.gov The findings position the 2-benzylidene-1-indanone scaffold as a promising starting point for developing anti-inflammatory agents. nih.gov

Below is a table summarizing the biological evaluation of selected 2-benzylidene-1-indanone derivatives.

| Compound ID | Indanone Ring Substitution | Benzylidene Ring Substitution | Biological Activity | Key Findings |

| Series 1 | 5-Hydroxy | Various (Halogens, Methyl) | MAO-B Inhibition | High potency and specificity for MAO-B. nih.gov |

| Series 2 | Various | 4-Hydroxy-3-methoxy, etc. | Anti-inflammatory | Inhibition of TNF-α and IL-6 production. nih.gov |

| Compound 5g | Not specified | Not specified | MAO-A Inhibition | Most potent MAO-A inhibitor in its series (IC50=0.131μM). nih.gov |

This table is a representative summary of findings from cited research and not an exhaustive list of all derivatives.

Strategies for Functionalizing or Masking the Phenolic Hydroxyl Group

The phenolic hydroxyl group at the 5-position is a key functional group that influences the molecule's properties and can be a site for further modification. Strategies for functionalizing this group often involve its conversion into ethers or esters to alter solubility, polarity, and pharmacokinetic properties. For example, alkylation or acylation of the hydroxyl group are common transformations.

In multi-step syntheses, it is often necessary to "mask" or protect the phenolic hydroxyl group to prevent it from interfering with reactions at other sites of the molecule. Common protecting groups for phenols include methyl ethers, benzyl (B1604629) ethers, or silyl (B83357) ethers. These groups can be introduced and later removed under specific conditions. One synthetic route to 5-hydroxy-1-indanone (B188539) involved an initial reaction with 2,6-dibromophenol (B46663), followed by the formation of a 4,6-dibromo-5-hydroxy-1-indanone intermediate. beilstein-journals.org The bromo groups effectively protect the adjacent positions while the indanone ring is formed, and the final step is a debromination to yield the desired product. beilstein-journals.org This illustrates a strategy where the synthetic design accounts for the reactivity of the phenol-containing ring.

Bioisosteric Replacements within the Indanone Scaffold for Enhanced Activity or Selectivity

Bioisosteric replacement is a drug design strategy that involves substituting one chemical group with another that has similar physical or chemical properties, with the goal of enhancing activity, improving selectivity, or optimizing drug-like properties. nih.govresearchgate.net This concept can be applied to the 5-hydroxy-3,3-dimethyl-1-indanone scaffold in several ways.

Phenolic Hydroxyl Group: The -OH group can be replaced by other hydrogen bond donors/acceptors, such as -NH2, -SH, or -CH2OH. Another approach is to replace it with groups that mimic its electronic properties, like a sulfonamide (-SO2NH2).

Carbonyl Group: The ketone at the 1-position is a key hydrogen bond acceptor. It could be replaced by other groups with similar properties, such as a sulfone (SO2), an oxime (=N-OH), or various heterocycles.

Indanone Scaffold: The core bicyclic structure itself can be replaced by a different scaffold (scaffold hopping) that maintains a similar spatial arrangement of key functional groups. nih.gov Potential replacements could include benzofuran, quinoline, or other heterocyclic systems that can present substituents in a comparable orientation.

gem-Dimethyl Group: The 3,3-dimethyl group provides a specific steric bulk. One or both methyl groups could be replaced with other alkyl groups or incorporated into a spirocyclic ring (e.g., a cyclopropane (B1198618) ring) to alter the conformation and steric profile of the molecule.

While specific studies detailing extensive bioisosteric replacement for this compound are not prevalent, the principles of this strategy are widely used in medicinal chemistry to optimize lead compounds. nih.govslideshare.net

Design and Synthesis of Fused or Spiro-Indanone Systems

The indanone framework has been utilized as a building block to create more complex molecular architectures, including fused and spirocyclic systems. nih.govresearchgate.net These modifications can lead to compounds with novel three-dimensional shapes and potentially new biological activities.

Fused Systems: Annulation reactions can be used to build additional rings onto the indanone core. For example, 2-arylidene-1-indanones can react with compounds like 6-amino-1,3-dimethylpyrimidine in the presence of an acid catalyst to form indeno-fused pyridopyrimidine scaffolds. nih.govrsc.org Another approach involves the acid-catalyzed cyclization of o-propargyl alcohol benzaldehydes, which form 3-hydroxy-1-indanones in situ, followed by reaction with alkynes to yield dibenzo[a,f]azulene-12-one derivatives. nih.gov

Spiro Systems: Spiro-indanones, where the C-2 or C-3 position of the indanone is shared with another ring system, are of significant interest.

A dinuclear zinc-catalyzed Michael/transesterification tandem reaction between α-hydroxy indanones and ortho-ester chalcones has been developed to produce enantiomerically pure spiro[indanone-2,3′-isochromane-1-one] derivatives in good yields and with excellent stereoselectivity. rsc.org

Novel indanone derivatives containing a spiroisoxazoline moiety have been designed and synthesized via a 1,3-dipolar cycloaddition mechanism. nih.gov These compounds were evaluated as selective COX-2 inhibitors and potential anticancer agents. nih.gov

Bispirocyclic systems have also been synthesized. An asymmetric [3+2] spiroannulation reaction of saccharine-derived cyclic azadienes with 2-hydroxy-1-indanones yields complex bispirocyclic compounds containing indanone, tetrahydrofuran, and saccharine moieties. rsc.org

The synthesis of these complex systems demonstrates the versatility of the indanone scaffold in creating structurally diverse molecules. nih.govresearchgate.net

| Synthetic Strategy | Reactants | Product Type | Key Features |

| Fused Annulation | 2-Arylidene-1-indanone, Aminopyrimidine | Indeno-fused Pyrimidine | One-step synthesis of polyheterocyclic systems. rsc.org |

| Spiro Annulation | α-Hydroxy indanone, ortho-Ester chalcone | Spiro[indanone-isochromanone] | Enantioselective synthesis with high stereocontrol. rsc.org |

| Spirocycloaddition | Indanone-derived olefin, Nitrile oxide | Spiroisoxazoline | 1,3-Dipolar cycloaddition mechanism. nih.gov |

| Bispiro Annulation | 2-Hydroxy-1-indanone, Cyclic azadiene | Bispirocyclic Saccharine | Asymmetric [3+2] spiroannulation. rsc.org |

Exploration of Stereoisomers and Enantioselective Synthesis for Chiral Analogues

Introducing chirality into indanone derivatives can have a profound impact on their biological activity. Consequently, the development of methods for enantioselective synthesis has been a major focus.

When a substituent is introduced at the C-3 position, a chiral center is created. Enantioselective synthesis of chiral 3-aryl-1-indanones has been achieved through a rhodium-catalyzed asymmetric intramolecular 1,4-addition. organic-chemistry.org This method provides access to enantioenriched 3-aryl-1-indanones in high yields and with excellent enantioselectivities. organic-chemistry.org

For derivatives with chirality at the C-2 position, such as the spiro-compounds mentioned previously, enantioselective catalysis is crucial. The use of dinuclear zinc catalysts with chiral ligands has proven effective in synthesizing spiro[indanone-2,3′-isochromane-1-one] derivatives with up to >99% enantiomeric excess (ee). rsc.org This highlights the power of asymmetric catalysis to control the stereochemical outcome of complex reactions.

Furthermore, practical methods for synthesizing enantioenriched indane derivatives with quaternary stereocenters have been developed. acs.org These methods can involve a sequential enantioselective reduction of an indanone derivative, for example using a Corey-Bakshi-Shibata (CBS) reduction, followed by diastereoselective C-H functionalization. acs.org Such strategies open the door to a wide range of chiral indane derivatives for further biological investigation.

Emerging Applications and Future Research Directions

Role as Chemical Probes for Elucidating Biological Processes

The indanone scaffold is a recurring motif in biologically active compounds, and 5-Hydroxy-3,3-dimethyl-1-indanone is no exception. While specific research on this particular derivative as a chemical probe is still developing, the broader class of indanones shows significant promise. These compounds can be tailored to interact with specific biological targets, such as enzymes and receptors, thereby helping to unravel complex biological pathways. The hydroxyl group on the aromatic ring of this compound can act as a key interaction point, potentially mimicking the phenolic moieties found in natural ligands. Further research is warranted to explore its utility in studying cellular signaling and metabolic processes.

Potential in Functional Materials Science (e.g., OLEDs, dyes, fluorophores)

The aromatic nature and the presence of a carbonyl and hydroxyl group in this compound suggest its potential as a building block for functional organic materials. The indanone core can be part of a larger conjugated system, which is a key requirement for materials used in Organic Light-Emitting Diodes (OLEDs). The hydroxyl group offers a site for further functionalization to tune the electronic and optical properties of the resulting material.

Derivatives of indanones are being investigated for their fluorescent properties. By modifying the core structure of this compound, it may be possible to develop novel fluorophores with applications in bio-imaging and sensing. The rigid, planar structure of the indanone ring system can contribute to high quantum yields, a desirable characteristic for fluorescent dyes.

Integration of Advanced Drug Discovery Methodologies (e.g., fragment-based approaches)

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds in the drug development process. nih.gov This method relies on screening libraries of small, low-molecular-weight compounds, or "fragments," that can bind to a biological target. nih.gov this compound, with a molecular weight of approximately 192.24 g/mol , fits the profile of a fragment molecule.

The indanone scaffold can serve as a starting point for the development of more potent and selective inhibitors of various enzymes or receptors. nih.gov The hydroxyl and carbonyl groups provide anchor points for binding to the target protein, and the dimethylated carbon atom introduces a specific three-dimensional feature. nih.gov By identifying initial weak binding of the this compound fragment, researchers can then use structure-guided design to "grow" the fragment into a more potent drug candidate. nih.gov

Application of Artificial Intelligence and Machine Learning in Predictive Modeling and Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. These computational tools can be employed to predict the biological activity and physicochemical properties of novel compounds, thereby accelerating the design and optimization process.

In the context of this compound, AI and ML algorithms can be trained on existing data for related indanone derivatives to predict its potential biological targets and off-target effects. These models can also guide the synthesis of new derivatives with improved properties. For instance, predictive models could suggest modifications to the indanone scaffold that would enhance its binding affinity to a particular protein or tune its emission spectrum for materials science applications. This in silico approach can significantly reduce the time and cost associated with experimental screening.

Interdisciplinary Research Synergies and Collaborative Opportunities

The diverse potential of this compound necessitates a collaborative, interdisciplinary approach. Organic chemists are needed to devise efficient synthetic routes and create libraries of derivatives. nih.gov Computational chemists and bioinformaticians can use AI and ML to guide the design and predict the properties of these new compounds.

Biologists and pharmacologists are essential for evaluating the biological activity of these molecules and elucidating their mechanisms of action. Materials scientists can explore the potential of these compounds in the development of new functional materials. The synergy between these disciplines will be crucial for unlocking the full potential of this compound and its derivatives, paving the way for new discoveries in medicine and technology.

Q & A

Q. What are the primary synthetic routes for 5-Hydroxy-3,3-dimethyl-1-indanone, and how are intermediates resolved?

Methodological Answer: Synthesis typically involves oxidative cyclization of precursors like substituted piperidones or indanone derivatives. For example, a route analogous to the synthesis of related indanone derivatives (e.g., 5-hydroxy-3,3'-di-2-pyridyl-4,5-dihydro-1H-3H-2,6-methano-6-benzazocine) includes:

Oxidative Cyclization : Starting from N-benzyl-4-piperidone derivatives under controlled oxidation conditions (e.g., using m-CPBA or other oxidizing agents) .

Reduction and Resolution : Chiral resolution of intermediates using resolving agents like (−)-camphanic acid chloride, followed by recrystallization to isolate enantiomers .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and verification via melting point analysis and NMR spectroscopy .

Q. How is the stereochemistry of this compound confirmed in synthesized samples?

Methodological Answer: Absolute configuration is determined via:

X-ray Crystallography : Refinement of single-crystal structures using programs like SHELX-76/SHELXS-82. For example, orthorhombic/monoclinic crystal systems (space groups P222 or P2) with anisotropic refinement (R < 0.07) .

NMR Analysis : H and C NMR to confirm substituent positions (e.g., δ 1.35 ppm for dimethyl groups, δ 5.20 ppm for hydroxyl proton) .

Optical Rotation : Measured using polarimetry (e.g., [α] = −120° for the (S)-enantiomer) .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,3-dimethyl group influence the reactivity of this compound in reduction reactions?

Methodological Answer: Comparative kinetic studies of indanone derivatives reveal:

- Steric Hindrance : The 3,3-dimethyl group slows reduction rates compared to unsubstituted 1-indanone due to increased steric bulk around the carbonyl (e.g., 2× slower reduction with LiAlH) .

- Electronic Effects : Electron-donating methyl groups slightly deactivate the carbonyl, but steric factors dominate. For example, 3,3-dimethyl-1-indanone reduces faster than 2,2,3,3-tetramethyl derivatives but slower than 5-chloro analogs .

Q. What computational strategies are used to predict the binding interactions of this compound derivatives with biological targets?

Methodological Answer:

Molecular Docking : Programs like AutoDock Vina or Schrödinger predict binding modes. For example, hydrogen bonding between the hydroxyl group and active-site residues (e.g., Tyr-341 in COX-2) .

Molecular Dynamics (MD) Simulations : GROMACS/AMBER to assess complex stability (e.g., RMSD < 2.0 Å over 100 ns simulations) .

DFT Calculations : B3LYP/6-31G** level to analyze electronic properties (e.g., HOMO-LUMO gaps correlating with antioxidant activity) .

Q. Case Study :

Q. How do structural modifications (e.g., halogenation, methoxylation) alter the bioactivity of this compound analogs?

Methodological Answer: Structure-activity relationship (SAR) studies involve:

Halogenation : Introducing Cl or Br at position 5 enhances cytotoxicity (e.g., IC = 12 μM vs. 25 μM for parent compound) via increased electrophilicity .

Methoxylation : Methoxy groups at position 7 improve anti-inflammatory activity (e.g., 70% inhibition of TNF-α at 10 μM) by enhancing lipophilicity and membrane permeability .

Q. What analytical techniques resolve contradictions in spectral data for this compound derivatives?

Methodological Answer:

High-Resolution Mass Spectrometry (HRMS) : Resolves ambiguous molecular formulas (e.g., m/z 298.0841 for CHO) .

2D NMR (COSY, HSQC) : Assigns overlapping signals (e.g., distinguishes aromatic protons at δ 6.8–7.2 ppm) .

X-ray Diffraction : Clarifies regiochemistry (e.g., confirms hydroxyl position via O–H···O hydrogen bond distances of 2.65 Å) .

Q. Guidelines for Researchers

- Avoid Commercial Sources : Prioritize synthesis over commercial procurement (e.g., no references to Kanto Reagents or BenchChem) .

- Data Validation : Cross-validate spectral data with computational predictions (e.g., DFT-calculated vs. experimental IR peaks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.